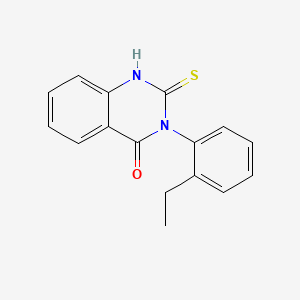

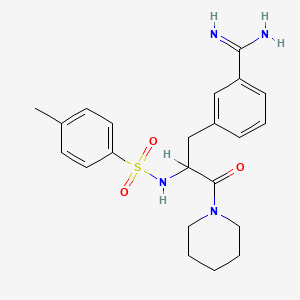

3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one

概要

説明

Quinazolinones are a class of organic compounds with a quinazoline core structure. They have a wide range of biological activities and are used in medicinal chemistry .

Synthesis Analysis

The synthesis of quinazolinones often involves the condensation of anthranilic acid derivatives with isocyanates, carbamates, or carbon disulfide . The specific synthesis process for “3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one” would depend on the starting materials and reaction conditions.

Molecular Structure Analysis

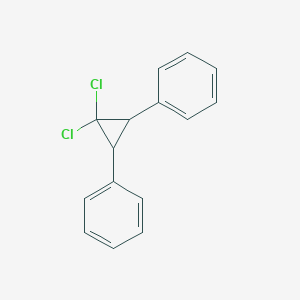

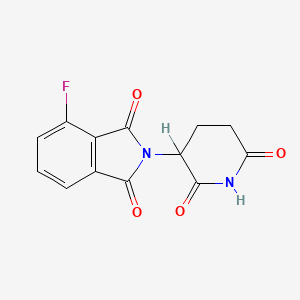

Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a heterocycle containing two nitrogen atoms . The specific structure of “this compound” would include an ethylphenyl group at the 3-position and a mercapto group at the 2-position.

Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions . The specific reactions that “this compound” can undergo would depend on its structure and the reaction conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Quinazolinones are generally solid at room temperature and have moderate to high melting points . They are typically soluble in organic solvents and have varying degrees of solubility in water.

科学的研究の応用

Green Chemistry in Synthesis

- 3-(2-ethylphenyl)-2-mercaptoquinazolin-4(3H)-one has been synthesized using deep eutectic solvents (DESs), a green and eco-friendly media. DESs act both as solvents and catalysts, offering a more sustainable approach for the synthesis of such compounds (Komar, Gazivoda Kraljević, Jerković, & Molnar, 2022).

Antitumor Potential

- Novel derivatives of this compound have been designed and evaluated for their antitumor activity. Certain derivatives showed selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, suggesting their potential as templates for developing more potent antitumor agents (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).

Catalysis and Synthesis

- The compound has been used in phase-transfer catalyzed alkylation and cycloalkylation reactions. These reactions are highly dependent on the nature of the alkylating agents (Khalil, 2005).

Structural Characterization

- Detailed structural characterization of derivatives, including the study of crystal structures and hydrogen bonding interactions, has been conducted. This information is crucial for understanding the properties and potential applications of these compounds (Tien, Tan, Duc, Hoang, Dang, Minh, & Meervelt, 2020).

Antibacterial Properties

- Derivatives of this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings highlight their potential use as antimicrobial agents (Nanda, Ganguli, & Chakraborty, 2007).

Inhibition of Human Carbonic Anhydrase

- Synthesized derivatives have shown significant inhibitory action against human carbonic anhydrase isoforms, which are relevant in the treatment of diseases like glaucoma, epilepsy, arthritis, and cancer (El-Azab, Abdel-Aziz, Ahmed, Bua, Nocentini, Alsaif, Obaidullah, Hefnawy, & Supuran, 2020).

Anti-inflammatory and Analgesic Activity

- Research has been conducted on the anti-inflammatory and analgesic activities of derivatives, revealing their potential in medicinal applications (Hunoor, Patil, Badiger, Vadavi, Gudasi, Magannavar, & Muchandi, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(2-ethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-2-11-7-3-6-10-14(11)18-15(19)12-8-4-5-9-13(12)17-16(18)20/h3-10H,2H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAYKMHALLRULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

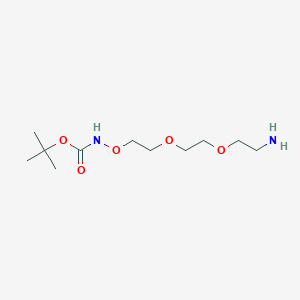

![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)

![3-Ethyl-8-[(2-hydroxy-4-methoxyphenyl)methyl]-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1681248.png)